molecular formula C11H10Cl2N2O2S2 B11780674 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Cat. No.: B11780674
M. Wt: 337.2 g/mol
InChI Key: KHWLHLHNCFNKCY-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C11H10Cl2N2O2S2 It is known for its unique structure, which includes a thiazole ring substituted with dichlorophenyl and ethylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
  • 4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine
  • 4-(2,4-Dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

Uniqueness

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H10Cl2N2O2S2

Molecular Weight

337.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10Cl2N2O2S2/c1-2-19(16,17)10-9(15-11(14)18-10)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H2,14,15)

InChI Key

KHWLHLHNCFNKCY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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